molecular formula C6H5ClN2O2 B2375884 6-Amino-4-chloronicotinic acid CAS No. 1060808-94-7

6-Amino-4-chloronicotinic acid

Cat. No. B2375884
M. Wt: 172.57
InChI Key: OXBLGNNZCHCRLC-UHFFFAOYSA-N
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Patent
US09060515B2

Procedure details

Concentrated sulfuric acid (98%, 0.5 mL) was added dropwise to a stirred suspension of compound iii (0.020 g, 0.130 mmol) in water (1 mL). The reaction mixture was heated to 100° C. for 18 h, cooled to room temperature and added dropwise to a slurry of ice in saturated sodium bicarbonate solution (2 mL). The pH after addition was pH-2. The resulting precipitate was filtered, washed with water (2 mL) and air-dried to give compound iv. (0.019 g, 0.110 mmol, 84%) as a colourless powder, [M+H]+ m/z=173.0.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[NH2:6][C:7]1[CH:14]=[C:13]([Cl:15])[C:10]([C:11]#N)=[CH:9][N:8]=1.[OH2:16]>C(=O)(O)[O-].[Na+]>[NH2:6][C:7]1[CH:14]=[C:13]([Cl:15])[C:10]([C:11]([OH:2])=[O:16])=[CH:9][N:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.02 g
Type
reactant
Smiles
NC1=NC=C(C#N)C(=C1)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
The pH after addition
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water (2 mL)
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=O)O)C(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.